

In Vitro Characterization of Lu AF90103: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Lu AF90103	
Cat. No.:	B15578052	Get Quote

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Executive Summary

Lu AF90103 is a novel methyl ester prodrug under investigation for its potential antidepressant effects. In vivo, it is rapidly converted to its active metabolite, compound 42d, which acts as a partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the GluN2B subunit. This document provides a comprehensive technical overview of the in vitro characterization of **Lu AF90103**'s active form, compound 42d, including its pharmacological activity, and a summary of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.

Core Pharmacological Activity

The primary mechanism of action of the active metabolite of **Lu AF90103**, compound 42d, is the partial agonism of the NMDA receptor, specifically targeting the GluN1/GluN2B subunit complex. The in vitro potency and efficacy of compound 42d were determined using electrophysiological techniques on recombinant human NMDA receptors expressed in Xenopus oocytes.[1][2][3][4]



Table 1: In Vitro Pharmacological Profile of Compound 42d

Parameter	Value	Receptor Subtype	Assay Type
EC50	78 nM	Human NMDA GluN1/GluN2B	Two-Electrode Voltage Clamp
Efficacy	24%	Human NMDA GluN1/GluN2B	Two-Electrode Voltage Clamp

In Vitro ADMET Profile

A comprehensive panel of in vitro ADMET assays was conducted to assess the drug-like properties of compound 42d. The following table summarizes the key findings.

Table 2: Summary of In Vitro ADMET Properties of

Compound 42d

ADMET Parameter	Assay	Result
Solubility	Thermodynamic Solubility	> 7400 μM
Permeability	MDR1-MDCK	Low
Metabolic Stability	Human Liver Microsomes	High
Metabolic Stability	Rat Liver Microsomes	High
Protein Binding	Human Plasma	Moderate
Protein Binding	Rat Plasma	Moderate
CYP Inhibition	Cytochrome P450 Panel	Low
hERG Inhibition	Electrophysiology	No significant inhibition
Mutagenicity	Mini-Ames Test	Non-mutagenic
Cytotoxicity	Cellular Assays	Low

Experimental Protocols



Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the methodology used to determine the potency (EC50) and efficacy of compound 42d at human NMDA GluN1/GluN2B receptors.

Objective: To measure the electrophysiological response of NMDA receptors to varying concentrations of compound 42d.

Materials:

- Xenopus laevis oocytes
- cRNA for human GluN1 and GluN2B subunits
- Two-electrode voltage clamp amplifier and data acquisition system
- Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl
- · Recording chamber
- Perfusion system
- Recording solution (e.g., Ba2+-Ringer's solution)
- Compound 42d stock solution and serial dilutions

Procedure:

- Oocyte Preparation:Xenopus laevis oocytes are surgically harvested and defolliculated.
- cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding for the human GluN1 and GluN2B subunits. Injected oocytes are incubated for 2-7 days to allow for receptor expression.
- Electrode Placement: An oocyte is placed in the recording chamber and continuously
 perfused with the recording solution. Two microelectrodes, a voltage-sensing electrode and a
 current-injecting electrode, are inserted into the oocyte.



- Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -70 mV using the TEVC amplifier.
- Compound Application: A baseline current is established in the presence of glutamate and glycine. Increasing concentrations of compound 42d are then co-applied with glutamate and glycine to the oocyte via the perfusion system.
- Data Recording: The resulting inward currents at each concentration of compound 42d are recorded.
- Data Analysis: The peak current at each concentration is measured and normalized to the maximum response. The resulting concentration-response curve is fitted to a sigmoidal dose-response equation to determine the EC50 and efficacy.

In Vitro ADMET Assays

The following provides a general overview of the types of assays conducted to determine the ADMET profile of compound 42d. For detailed, step-by-step protocols, please refer to the Supporting Information of the primary publication.

- Thermodynamic Solubility: This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.
- MDR1-MDCK Permeability Assay: This assay uses a cell line overexpressing the Pglycoprotein (P-gp) efflux transporter to assess the potential for a compound to cross the blood-brain barrier.
- Microsomal and Hepatic Stability: These assays evaluate the metabolic stability of a compound in the presence of liver microsomes or hepatocytes from different species (e.g., human, rat).
- Plasma Protein Binding: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.
- CYP Inhibition: This assay assesses the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.



- hERG Assay: This electrophysiological assay evaluates the potential of a compound to block the hERG potassium channel, which can be associated with cardiac arrhythmias.
- Mini-Ames Test: This assay is a rapid screen for the mutagenic potential of a compound.
- Cytotoxicity Assays: These assays determine the concentration at which a compound induces cell death in various cell lines.

Signaling Pathways and Experimental Workflows NMDA Receptor Signaling Pathway in Antidepressant Action

The binding of the active metabolite of **Lu AF90103**, compound 42d, to the GluN1/GluN2B receptor initiates a signaling cascade implicated in the therapeutic effects of rapid-acting antidepressants. The following diagram illustrates a simplified representation of this pathway.



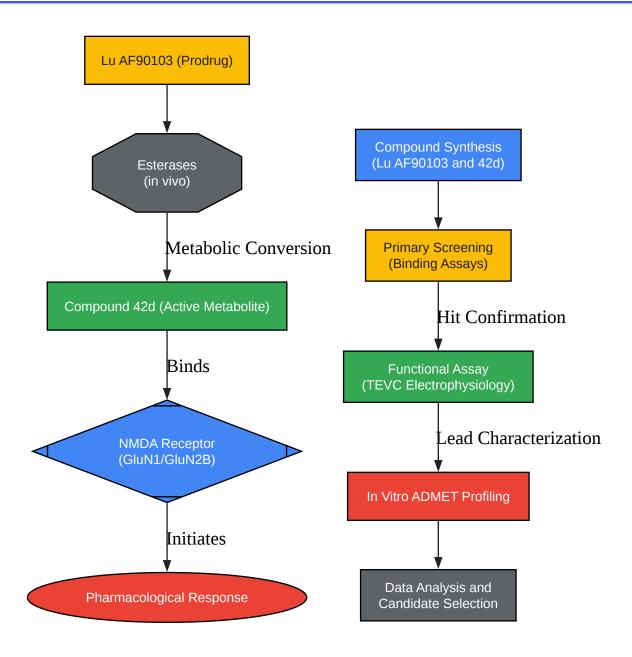
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Caption: Simplified NMDA receptor signaling pathway.

Prodrug Activation and Target Engagement

Lu AF90103 is a prodrug that is converted to its active form, compound 42d, in the body. The following diagram illustrates this process and subsequent target engagement.





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